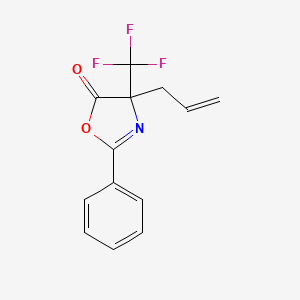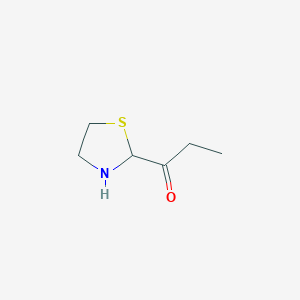
1-(1,3-Thiazolidin-2-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Thiazolidin-2-yl)propan-1-one is a heterocyclic organic compound featuring a thiazolidine ring attached to a propanone group Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: 1-(Thiazolidin-2-yl)propan-1-one can be synthesized through a multi-step process. One common method involves the reaction of 2-aminothiols with aliphatic aldehydes under acidic conditions, leading to the formation of the thiazolidine ring . Another approach involves the use of isothiocyanates and amino alcohols, which undergo cyclization to form the thiazolidine structure .
Industrial Production Methods: Industrial production of 1-(Thiazolidin-2-yl)propan-1-one typically involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts such as Lewis acids (e.g., BF3·OEt2) and solvents like N,N-dimethylformamide (DMF) to facilitate the reaction .
化学反应分析
Types of Reactions: 1-(Thiazolidin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiazolidin-2-one derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under phase-transfer conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Thiazolidin-2-one derivatives.
Reduction: 1-(Thiazolidin-2-yl)propan-1-ol.
Substitution: Substituted thiazolidine derivatives.
科学研究应用
1-(Thiazolidin-2-yl)propan-1-one has several applications in scientific research:
作用机制
The mechanism of action of 1-(Thiazolidin-2-yl)propan-1-one involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, thiazolidine derivatives have been shown to bind to the ligand-binding domain of certain nuclear receptors, influencing gene expression .
相似化合物的比较
Thiazolidin-2,4-dione: A related compound with a similar ring structure but different functional groups.
Thiazolidin-4-one: Another similar compound with variations in the ring structure and substituents.
Uniqueness: 1-(Thiazolidin-2-yl)propan-1-one is unique due to its specific combination of the thiazolidine ring and the propanone group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
113111-16-3 |
|---|---|
分子式 |
C6H11NOS |
分子量 |
145.23 g/mol |
IUPAC 名称 |
1-(1,3-thiazolidin-2-yl)propan-1-one |
InChI |
InChI=1S/C6H11NOS/c1-2-5(8)6-7-3-4-9-6/h6-7H,2-4H2,1H3 |
InChI 键 |
HNMYDPPZUXKFCS-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1NCCS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



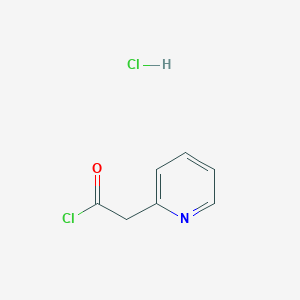
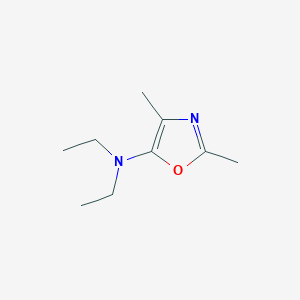
![1-Phenylcyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12898440.png)
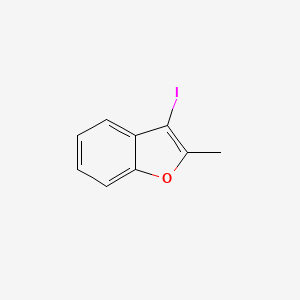
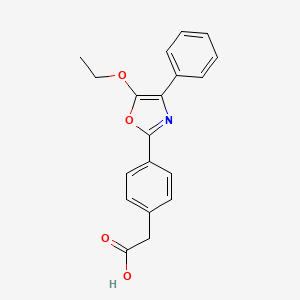
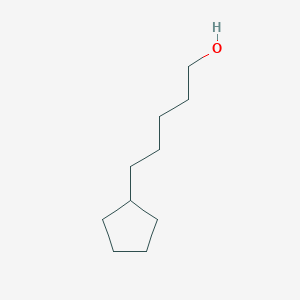
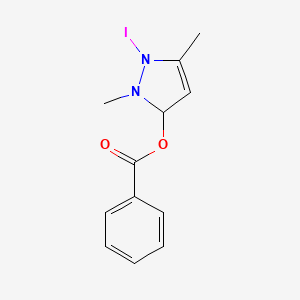
![1-(5-Methyl-2,3,3a,4-tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12898467.png)
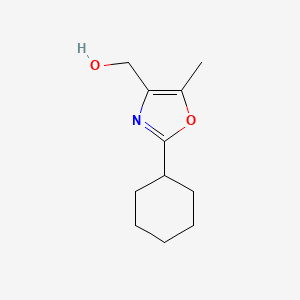
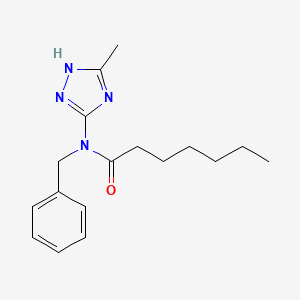
![1,3-Benzodioxole-5-carboxaldehyde, 6-[2-(dimethylamino)ethyl]-](/img/structure/B12898479.png)
